molecular formula C23H24N2O5 B2522652 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888464-14-0

3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2522652
CAS RN: 888464-14-0
M. Wt: 408.454
InChI Key: GPMZRBFSLCSIBP-UHFFFAOYSA-N
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Description

The compound 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a benzofuran derivative, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or radical scavenging properties. This is supported by research on similar benzofuran carboxamide derivatives that have been synthesized and evaluated for various biological activities .

Synthesis Analysis

The synthesis of benzofuran carboxamide derivatives typically involves the formation of the benzofuran ring followed by the introduction of the carboxamide functionality. In the case of the related compounds mentioned in the provided data, the synthesis involved the creation of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These compounds were synthesized and then characterized using techniques such as NMR, IR, Mass, and X-ray crystallography . Although the exact synthesis of 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is not detailed, it is likely that similar synthetic routes and characterization techniques would be employed.

Molecular Structure Analysis

The molecular structure of benzofuran carboxamide derivatives is crucial for their biological activity. The presence of the benzofuran core is essential for the interaction with biological targets. The substitution pattern on the benzofuran ring, particularly the carboxamide group, can significantly influence the compound's properties. X-ray crystallography provides a definitive analysis of the molecular structure, allowing for the determination of the precise arrangement of atoms within the molecule .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including cyclization, which is a key step in their synthesis. For instance, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines has been studied. This process can be induced by reagents such as gaseous hydrogen chloride, trifluoroacetic acid, or bromine, and can also occur under electron impact in the gas phase . These reactions are important for the structural modification of benzofuran derivatives, potentially leading to new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran carboxamide derivatives are influenced by their molecular structure. The presence of functional groups such as the carboxamide and the dimethoxyphenyl moiety can affect properties like solubility, melting point, and reactivity. These properties are important for the compound's biological activity and pharmacokinetic profile. The characterization of these properties typically involves a combination of spectroscopic and analytical techniques, as mentioned in the synthesis analysis .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Development of Bioactive Chemical Entities : New benzofuran carboxamide derivatives, including compounds similar in structure to "3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide," have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, indicating their potential as new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Catalytic Applications

  • Copper-Catalyzed Amination : A related compound, N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide, has been identified as a new ligand for copper-catalyzed amination of aryl halides to afford primary (hetero)aryl amines. This process is efficient under mild conditions and employs inexpensive aqueous ammonia, highlighting the utility of benzofuran carboxamide derivatives in facilitating organic transformations (Jiang et al., 2020).

Antimicrobial and Antioxidant Activities

  • Synthesis of Benzofuran Carboxamides with Antimicrobial Activity : Novel benzofuran carboxamides have been synthesized and demonstrated potent antistaphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest the potential application of benzofuran carboxamide derivatives in developing new antimicrobial agents (Püsküllü et al., 2015).

Antihyperlipidemic Potential

  • Evaluation in Hyperlipidemic Models : Certain N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides have been synthesized and tested in vivo for their hypolipidemic activity in Triton-WR-1339-induced hyperlipidemic rats. The study found significant reductions in plasma triglyceride levels and increases in high-density lipoprotein-cholesterol levels, demonstrating the compounds' potential as lipid-lowering agents (Al-qirim et al., 2012).

Neuroprotective and Antioxidant Effects

  • Neuroprotective Action Against Excitotoxicity : Novel benzofuran-2-carboxamide derivatives have been evaluated for their neuroprotective and antioxidant activities. The study identified derivatives that offer protection against NMDA-induced excitotoxic neuronal cell damage and exhibit ROS scavenging and antioxidant activities, suggesting their potential for treating neurodegenerative disorders (Cho et al., 2015).

properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-28-15-11-12-19(29-2)17(13-15)24-23(27)21-20(16-9-5-6-10-18(16)30-21)25-22(26)14-7-3-4-8-14/h5-6,9-14H,3-4,7-8H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMZRBFSLCSIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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